N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a combination of pyridazine, piperazine, and triethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the pyridazine derivative.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where piperazine reacts with the intermediate compound.
Formation of the Triethoxyphenyl Methanone: The final step involves the reaction of the intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline for nucleophilic substitution, benzoyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Pharmaceutical Development: It is explored as a lead compound for developing new drugs targeting neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves:
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(Phenylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (4-(6-(Phenylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-dimethoxyphenyl)methanone
- (4-(6-(Phenylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-methoxyphenyl)methanone
Uniqueness
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its triethoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-4-34-22-18-20(19-23(35-5-2)26(22)36-6-3)27(33)32-16-14-31(15-17-32)25-13-12-24(29-30-25)28-21-10-8-7-9-11-21/h7-13,18-19H,4-6,14-17H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEALTBRUIGHCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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